molecular formula C13H12N6OS B2630964 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1351587-02-4

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide

Katalognummer: B2630964
CAS-Nummer: 1351587-02-4
Molekulargewicht: 300.34
InChI-Schlüssel: BGNNPENCPFTNIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of pyrazole, thiazole, and pyridazine rings in its structure suggests it may exhibit unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.

    Synthesis of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea to form the thiazole ring.

    Construction of the Pyridazine Core: The pyridazine ring can be synthesized by cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazole derivatives with the pyridazine core, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound consists of a pyridazine core linked with thiazole and pyrazole moieties, which contribute to its biological activity. Its molecular formula is C13H12N6OSC_{13}H_{12}N_{6}OS with a molecular weight of 288.34 g/mol. The presence of these heterocycles enhances its interaction with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related derivatives:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives have demonstrated significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The inhibition of Aurora A/B kinases has been particularly noted, with some derivatives exhibiting IC50 values as low as 0.19 µM against BRAF (V600E) mutations .
  • Case Studies : A study conducted by Zheng et al. synthesized pyrazole-linked benzimidazole derivatives and evaluated their anticancer potential across multiple cell lines. The results indicated that compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide exhibited significant cytotoxicity against cancer cells .

Anticonvulsant Properties

The compound's anticonvulsant properties have also been investigated:

  • Efficacy in Seizure Models : In pharmacological studies, certain thiazole-linked compounds have shown promising anticonvulsant activity in animal models. For example, a related thiazole-pyridine hybrid demonstrated effective seizure protection in electroshock tests . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced anticonvulsant efficacy.

Antiviral Activity

Emerging research suggests potential antiviral applications:

  • Mechanism Against Viral Replication : Compounds derived from this structural class have been assessed for their ability to inhibit viral replication mechanisms. In particular, studies have indicated that certain derivatives can suppress cyclooxygenase-2 activity, which is linked to viral replication processes .

Summary of Findings

ApplicationKey FindingsReferences
AnticancerSignificant inhibition of cancer cell proliferation (IC50 = 0.19 µM)
AnticonvulsantEffective seizure protection in animal models
AntiviralInhibition of viral replication via cyclooxygenase suppression

Wirkmechanismus

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the thiazole ring, potentially altering its biological activity.

    N-(thiazol-2-yl)pyridazine-3-carboxamide: Lacks the pyrazole ring, which may affect its chemical reactivity and biological interactions.

    6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the methyl groups on the pyrazole ring, which could influence its steric and electronic properties.

Uniqueness

The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide lies in its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a member of the pyrazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a pyridazine core substituted with a thiazole and a dimethylpyrazole moiety. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₃N₅OS
Molecular Weight253.32 g/mol
CAS Number[Insert CAS Number]
SolubilitySoluble in DMSO and DMF

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of thiazole and pyridazine substituents. The reaction conditions often utilize catalysts such as glacial acetic acid to facilitate cyclization processes, yielding the final product with moderate to high purity .

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to our target compound have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition. Specifically, derivatives with similar substitutions were reported to inhibit cell proliferation in A549 lung cancer cells with IC₅₀ values ranging from 0.95 nM to 49.85 μM depending on structural modifications .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds with a similar scaffold have been shown to inhibit COX-2 enzyme activity effectively, suggesting that our compound may also share this property. In vivo studies indicated significant edema reduction in animal models treated with related pyrazole compounds .

The biological activity of This compound is likely mediated through multiple pathways:

  • Inhibition of Kinases : Pyrazole derivatives are known inhibitors of various kinases including Aurora-A and EGFR, which are critical in cancer cell signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, possibly through mitochondrial pathways .
  • Reduction of Inflammatory Mediators : The compound may reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory effects .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer : A study evaluated a series of pyrazole carboxamides for their cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating synergistic effects when combined with standard chemotherapeutic agents like doxorubicin.
  • Inflammatory Diseases : Another investigation into pyrazole-based compounds revealed their potential in treating conditions characterized by excessive inflammation, such as arthritis .

Eigenschaften

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c1-8-7-9(2)19(18-8)11-4-3-10(16-17-11)12(20)15-13-14-5-6-21-13/h3-7H,1-2H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNNPENCPFTNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.